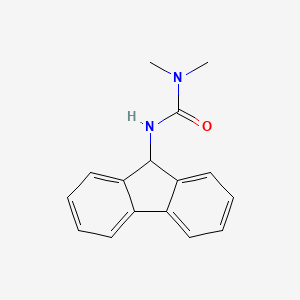

(E)-1-(2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(E)-1-(2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea, also known as PD153035, is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR). It was first synthesized in the early 1990s and has since been extensively studied for its potential applications in cancer research.

Applications De Recherche Scientifique

Antimicrobial and Antibacterial Applications

- Quinazoline derivatives have been synthesized and evaluated for their potential as antimicrobial agents. Studies have shown that these compounds exhibit activity against various human pathogenic microorganisms, including both bacteria and fungi, indicating their potential use in developing new antimicrobial therapies (Saravanan, Alagarsamy, & Prakash, 2015). Further research into novel 1-substituted-3-(4-oxo-2-phenylquinazolin-3(4H)-yl) urea and thiourea analogues has confirmed their potent antibacterial activities against S. aureus and E. coli (Dhokale, Thakar, Bansode, & Mahadik, 2019).

Herbicidal Activities

- The introduction of quinazoline derivatives as Protox inhibitors has opened up new avenues in herbicide development. Compounds synthesized with various pharmacophores have shown significant herbicidal activities, with some being identified as promising candidates for postemergent herbicide use in controlling broadleaf weeds in rice fields (Luo et al., 2008).

Anticancer Activities

- Research on quinazoline derivatives has also extended into the field of cancer treatment, where several compounds have been synthesized and evaluated for their antitumor activity. These studies have led to the identification of compounds with broad-spectrum antitumor activity and selective activities towards various cancer cell lines, suggesting their potential as therapeutic agents in cancer treatment (Al-Suwaidan et al., 2016). Additionally, N-substituted 3-amino-1H-indazole derivatives with phenylurea moiety have shown inhibitory activity against cancer cell growth, highlighting the versatility of quinazoline derivatives in anticancer research (Kornicka et al., 2017).

Polymerization Processes

- Quinazoline derivatives have also found applications in polymerization processes. The synthesis and characterization of these compounds have contributed to the development of new materials with potential applications in various industrial processes (Miyamoto et al., 1995).

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-(2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea involves the condensation of 2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-carboxaldehyde with phenylurea in the presence of a base to form the desired product. The reaction is carried out under reflux conditions in a suitable solvent.", "Starting Materials": [ "2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-carboxaldehyde", "Phenylurea", "Base (e.g. sodium hydroxide)", "Solvent (e.g. ethanol)" ], "Reaction": [ "Step 1: Dissolve 2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-carboxaldehyde (1.0 equiv) and phenylurea (1.2 equiv) in a suitable solvent (e.g. ethanol) and stir the mixture at room temperature for 30 minutes.", "Step 2: Add a base (e.g. sodium hydroxide) to the reaction mixture and reflux the mixture for 4 hours.", "Step 3: Allow the reaction mixture to cool to room temperature and then filter the precipitated product.", "Step 4: Wash the product with a suitable solvent (e.g. ethanol) and dry it under vacuum to obtain the desired product, (E)-1-(2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea." ] } | |

Numéro CAS |

899984-11-3 |

Formule moléculaire |

C18H18N4O2 |

Poids moléculaire |

322.368 |

Nom IUPAC |

1-(2-oxo-3-propylquinazolin-4-yl)-3-phenylurea |

InChI |

InChI=1S/C18H18N4O2/c1-2-12-22-16(14-10-6-7-11-15(14)20-18(22)24)21-17(23)19-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3,(H2,19,21,23) |

Clé InChI |

UNWCZFMADFUZHE-LTGZKZEYSA-N |

SMILES |

CCCN1C(=C2C=CC=CC2=NC1=O)NC(=O)NC3=CC=CC=C3 |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-[(2,5-Dimethylphenyl)sulfonyl]-2-(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2673676.png)

![4-{[Methyl(propan-2-yl)amino]methyl}aniline](/img/structure/B2673677.png)

![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2673684.png)

![4-(4-propoxyphenyl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2673686.png)

![(5S,9R)-tert-butyl 7-benzyl-9-(hydroxymethyl)-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B2673689.png)

![2-[[1-(4-Bromobenzoyl)azetidin-3-yl]methyl]-6-methylpyridazin-3-one](/img/structure/B2673693.png)